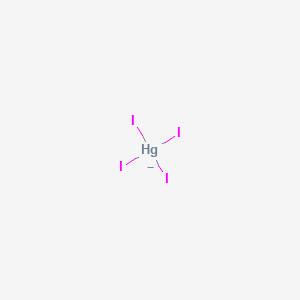Tetraiodomercurate(2-)
CAS No.:
Cat. No.: VC1656946
Molecular Formula: HgI4-2
Molecular Weight: 708.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | HgI4-2 |
|---|---|
| Molecular Weight | 708.21 g/mol |
| IUPAC Name | tetraiodomercury(2-) |
| Standard InChI | InChI=1S/Hg.4HI/h;4*1H/q+2;;;;/p-4 |
| Standard InChI Key | RSBGXBMIRUIJTD-UHFFFAOYSA-J |
| SMILES | I[Hg-2](I)(I)I |
| Canonical SMILES | I[Hg-2](I)(I)I |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Physical and Chemical Properties
The physical and chemical properties of tetraiodomercurate(2-) are typically observed through its various salt forms, with potassium tetraiodomercurate(II) being one of the most common. Below is a comprehensive table of known properties:
The tetraiodomercurate(2-) anion forms various compounds with different cations, with each resulting compound exhibiting distinct physical properties while maintaining the fundamental structure of the anion itself.
Chemical Identifiers and Nomenclature
For scientific reference and database access, tetraiodomercurate(2-) is associated with various chemical identifiers and nomenclature systems:
| Identifier Type | Value |
|---|---|
| PubChem CID | 24543 |
| IUPAC Name | Tetraiodomercury(2-) |
| Alternative names | Tetraiodomercurate(II), Tetraiodidomercurate(II) |
| InChI | InChI=1S/Hg.4HI/h;4*1H/q+2;;;;/p-4 |
| InChIKey | RSBGXBMIRUIJTD-UHFFFAOYSA-J |
| SMILES | IHg-2(I)I |
| ChEBI ID | CHEBI:36576 |
| Wikidata | Q27116886 |
The compound is recognized by multiple synonyms in scientific literature, including tetraiodomercurate(2-), tetraiodomercury(2-), tetraiodomercurate(II), and tetraiodidomercurate(II) . These various nomenclatures reflect different systems of naming coordination compounds while referring to the same chemical entity.
Preparation and Synthesis
Chemical Reactions
The formation of tetraiodomercurate(2-) can be represented by the following chemical equation:
HgI₂ + 2KI → K₂[HgI₄]
In this reaction, mercuric iodide acts as a Lewis acid, accepting electron pairs from additional iodide ions provided by potassium iodide. This results in the expansion of the coordination sphere of the mercury atom from two to four, forming the tetrahedral tetraiodomercurate(2-) complex.
Applications and Uses
Analytical Chemistry Applications
Tetraiodomercurate(2-) plays a crucial role in analytical chemistry, particularly as a component of Nessler's reagent . Named after Julius Neßler, this reagent is used for the detection of ammonia in water samples. The presence of ammonia causes a characteristic color change, making it a valuable tool for qualitative and quantitative analysis of ammonia.
The reaction between Nessler's reagent (containing tetraiodomercurate(2-)) and ammonia produces a yellow-brown coloration or precipitate, depending on the concentration of ammonia. This reaction has been utilized in water quality testing and various analytical procedures requiring ammonia detection.
Precursor in Inorganic Synthesis
Potassium tetraiodomercurate(II) (K₂[HgI₄]) serves as a precursor to analogous copper and silver salts with the formula M₂[HgI₄] (where M represents copper or silver) . This application demonstrates its utility in synthetic inorganic chemistry for preparing other metallate complexes with similar structures.
The ability to serve as a precursor for other metal complexes highlights the versatility of tetraiodomercurate(2-) in coordination chemistry and its potential role in the development of new materials with specific properties.
Compounds Containing Tetraiodomercurate(2-)
Potassium Tetraiodomercurate(II)
Potassium tetraiodomercurate(II) (K₂[HgI₄]) is one of the most common salts containing the tetraiodomercurate(2-) anion . It appears as yellow crystals and exhibits high solubility in water. This compound is particularly important for its role in analytical chemistry, especially as a component of Nessler's reagent for ammonia detection.
The properties of potassium tetraiodomercurate(II) include:
-
Chemical formula: K₂[HgI₄]
Other Metal Tetraiodomercurates
Other metal cations can form compounds with the tetraiodomercurate(2-) anion, including copper and silver, resulting in compounds with the general formula M₂[HgI₄], where M represents the metal cation . These compounds have specialized applications in inorganic chemistry and materials science.
The synthesis of these related compounds often utilizes potassium tetraiodomercurate(II) as a starting material, highlighting the importance of this compound as a synthetic precursor in coordination chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume